2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane

Description

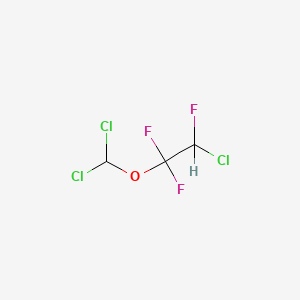

2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane (CAS No. 428-96-6; molecular formula: C₃H₂Cl₃F₃O; molecular weight: 217.402 g/mol) is a halogenated ether characterized by a dichloromethoxy (-OCHCl₂) group attached to a trifluoroethyl backbone . Structurally, it differs from anesthetic ethers like enflurane by the substitution of two chlorine atoms in the methoxy group instead of two fluorine atoms. Limited data suggest it is non-flammable and volatile, with a boiling point likely higher than that of enflurane (56.5°C) due to its increased molecular weight and chlorine content .

Properties

IUPAC Name |

2-chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3O/c4-1(7)3(8,9)10-2(5)6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIQRZXWIUQTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(Cl)Cl)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962706 | |

| Record name | 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428-96-6 | |

| Record name | 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination of Chlorinated Ethyl Ethers via Hydrogen Fluoride

A widely documented approach involves the fluorination of chlorinated precursors using hydrogen fluoride (HF). For example, US6040486A demonstrates the production of 2-chloro-1,1,1-trifluoroethane by reacting trihaloethenes ($$CX_2=CHCl$$, where $$X = Cl$$ or $$F$$) with HF in the presence of a zinc-based catalyst. Adapting this method, 2-chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane can be synthesized by substituting the trihaloethene with a dichloromethoxy-containing analog.

Reaction Conditions :

- Temperature: 80–120°C

- Pressure: 5–15 atm

- Catalyst: Zinc fluoride ($$ZnF_2$$) or supported metal fluorides

- Yield: ~60–75% (extrapolated from analogous reactions)

The mechanism proceeds via electrophilic addition of HF to the double bond, followed by catalytic fluorination. The dichloromethoxy group remains intact due to its electron-withdrawing nature, which stabilizes the intermediate carbocation.

Etherification of Trifluoroethanol with Dichloromethyl Chloride

Etherification reactions offer a direct route to introduce the dichloromethoxy moiety. EP0665203A1 highlights the purification of fluorinated ethanes, suggesting that nucleophilic substitution between trifluoroethanol and dichloromethyl chloride ($$Cl_2COCl$$) under basic conditions could yield the target compound.

Synthetic Protocol :

- Combine trifluoroethanol ($$CF3CH2OH$$) with dichloromethyl chloride in a molar ratio of 1:1.2.

- Add a base (e.g., pyridine or $$K2CO3$$) to scavenge HCl.

- Reflux at 80°C for 12–24 hours.

Key Observations :

- Side products include oligomeric ethers, necessitating fractional distillation.

- The use of anhydrous conditions minimizes hydrolysis of dichloromethyl chloride.

Catalytic Chloro-Fluorine Exchange Reactions

Chlorine-fluorine exchange, a hallmark of organofluorine chemistry, is employed in US8049045B2 to produce dichlorotrifluoroethane from perchloroethylene. By modifying this method, the dichloromethoxy group can be introduced via a two-step process:

- Chlorination : React 1,1,2-trifluoroethane with chlorine gas ($$Cl_2$$) under UV light to form 1,1,2-trifluoro-2-chloroethane.

- Ether Formation : Treat the intermediate with dichloromethanol ($$Cl2COH$$) in the presence of $$H2SO_4$$.

Optimization Parameters :

- Chlorination efficiency: >90% at 40°C.

- Acid concentration: 85–95% $$H2SO4$$ for optimal protonation.

Hydrofluorination of Dichlorovinyl Ethers

Analogous to the synthesis of isoflurane (PubChem CID 11095291), hydrofluorination of dichlorovinyl ethers ($$Cl_2C=CHO-$$) with HF presents a viable pathway. US6040486A supports this approach, demonstrating that zinc catalysts enhance regioselectivity.

Reaction Scheme :

$$

Cl2C=CHO-R + 3 HF \xrightarrow{ZnF2} CF_3-CHO-R + 3 HCl

$$

Variables :

- $$R = -CF_2Cl$$ for target compound.

- Side reactions: Over-fluorination or rearrangement products.

Comparative Analysis of Preparation Methods

| Method | Conditions | Catalyst | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Fluorination with HF | 80–120°C, 5–15 atm | $$ZnF_2$$ | 60–75% | Scalable, high regioselectivity | Corrosive reagents, HF handling |

| Etherification | 80°C, reflux | Pyridine | 50–65% | Direct ether bond formation | Oligomer byproducts, long reaction |

| Chloro-Fluorine Exchange | 40°C, UV light | None | 70–85% | Solvent-free, rapid kinetics | Low selectivity, purification needed |

| Hydrofluorination | 100°C, pressurized | $$ZnF_2$$ | 65–80% | High purity, minimal byproducts | High energy input |

| Photochemical Chlorination | Room temp, UV | None | 40–55% | Mild conditions, no catalyst | Poor selectivity, low yield |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

Reduction Reactions: Reduction can lead to the formation of less halogenated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium hydroxide can yield 2-hydroxy-1-(dichloromethoxy)-1,1,2-trifluoroethane.

Scientific Research Applications

Organic Synthesis

Applications in Synthesis :

2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the production of more complex organic compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Formation of diverse derivatives |

| Elimination Reactions | Can undergo elimination reactions under certain conditions | Production of alkenes |

| Functional Group Interconversion | Acts as an intermediate for converting functional groups | Synthesis of pharmaceuticals |

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its ability to introduce trifluoromethyl groups is particularly useful in drug development, enhancing the biological activity and stability of drug candidates.

Case Study: Synthesis of Halothane

Halothane is an anesthetic that has been synthesized using this compound as a precursor. The process involves multiple steps where the compound contributes to the formation of halothane through nucleophilic substitutions and rearrangements.

Environmental Considerations

Due to its halogenated nature, this compound has raised environmental concerns regarding its stability and potential for bioaccumulation. Regulatory bodies such as the EPA monitor its usage and disposal to mitigate environmental impact.

Table 2: Regulatory Status and Environmental Impact

| Regulatory Body | Status | Notes |

|---|---|---|

| EPA | Monitored substance | Requires proper disposal methods |

| IARC | Evaluated for carcinogenicity | Limited data; further studies recommended |

Key Safety Measures :

- Use of gloves and goggles.

- Work in a well-ventilated area or fume hood.

- Proper waste disposal according to local regulations.

Mechanism of Action

The mechanism by which 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogenated Ethers

The compound is part of a broader class of halogenated ethers, many of which are volatile anesthetics. Key structural analogues include:

Key Differences

Substituent Effects :

- The dichloromethoxy group in the target compound increases molecular weight and polarizability compared to enflurane’s difluoromethoxy group. This likely reduces volatility and increases lipophilicity .

- Chlorine atoms in the methoxy group may enhance chemical stability but could also elevate toxicity risks compared to fluorine-rich analogues .

184.49 for enflurane) suggests a higher boiling point than enflurane (56.5°C) . Solubility: Chlorine’s electronegativity and larger atomic radius may reduce water solubility compared to enflurane (1.9 g/100 mL) .

Applications: Unlike enflurane, isoflurane, and desflurane, the target compound lacks documented use in anesthesia.

Toxicity: Enflurane’s toxicity profile is well-documented, including dose-dependent hepatotoxicity and nephrotoxicity. The target compound’s toxicity is unknown, but its structural similarity to enflurane warrants caution regarding metabolite accumulation (e.g., inorganic fluoride ions) .

Other Structural Isomers and Derivatives

- 2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane (CAS No. 428-96-6 variant): Contains one fewer chlorine in the methoxy group. This minor structural change may alter reactivity and metabolic pathways .

- 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane (CAS No. 32778-07-7): A derivative with a trifluoroethyl group and dichloromethoxy substituent. Limited data exist on its properties .

Q & A

Q. What are the established synthesis routes for 2-chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane, and how do catalysts influence yield?

Synthesis typically involves halogenation and fluorination steps. For example, analogous fluorinated ethanes are synthesized via catalytic reactions between ethylene and chlorine, followed by fluorination with hydrogen fluoride under fluorination catalysts (e.g., metal halides). Reaction temperature, catalyst type (e.g., ruthenium-based catalysts for dechlorination), and stoichiometric ratios critically impact product distribution and purity .

Q. What analytical methods are recommended for identifying and quantifying this compound in biological or environmental samples?

- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compound separation and structural confirmation.

- NMR Spectroscopy: To resolve structural ambiguities, particularly distinguishing between isomers.

- Fluoride Ion Detection: After organic destruction (e.g., combustion), fluoride-specific electrodes or colorimetric assays confirm halogen content .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight, light-resistant containers below 40°C. Avoid contact with strong bases (e.g., sodium hydroxide) and metals like aluminum, which may catalyze decomposition. Stability tests under accelerated aging (e.g., 60°C for 30 days) can validate storage protocols .

Q. What metabolic pathways are implicated in its biotransformation, and how are metabolites detected?

Enflurane undergoes hepatic oxidative dehalogenation via CYP2E1, producing inorganic fluoride and reactive intermediates. Metabolites are detected using:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For polar metabolites.

- Fluoride Ion-Specific Electrodes: To quantify fluoride release, linked to nephrotoxicity .

Advanced Research Questions

Q. How can contradictory data on metabolic enzyme specificity (e.g., CYP2E1 vs. other isoforms) be resolved?

Use in vitro enzyme inhibition assays with isoform-specific inhibitors (e.g., disulfiram for CYP2E1) coupled with recombinant enzyme systems. Comparative studies in CYP2E1-knockout models can clarify metabolic contributions .

Q. What strategies optimize catalytic systems for synthesizing high-purity enflurane while minimizing byproducts?

- Catalyst Screening: Test noble metal catalysts (e.g., ruthenium on alumina) for hydrogenation efficiency.

- Reaction Kinetics Modeling: Apply RRKM theory or computational tools to predict side-reaction thresholds.

- In Situ Purification: Integrate distillation or adsorption steps to remove chlorinated intermediates .

Q. What experimental approaches elucidate its neuropharmacological mechanisms, particularly GABA/glutamate modulation?

- Patch-Clamp Electrophysiology: Measure ion channel currents in neuronal cultures exposed to enflurane.

- Receptor Binding Assays: Use radiolabeled GABA_A receptor antagonists (e.g., bicuculline) to quantify affinity changes.

- Knockdown Models: CRISPR/Cas9-edited neurons lacking specific receptor subunits can isolate targets .

Q. How does environmental persistence vary under UV exposure or microbial degradation?

Conduct accelerated UV degradation studies in environmental chambers, monitoring breakdown products via GC-MS. For microbial assays, inoculate soil/water samples with fluorinated compound-degrading consortia and track mineralization rates via CO₂ evolution .

Q. What methodologies address analytical challenges in detecting trace impurities (e.g., chlorofluorocarbon byproducts)?

Q. How do structural modifications (e.g., replacing chlorine with bromine) affect anesthetic potency and toxicity?

Synthesize analogs via halogen-exchange reactions and compare:

- Minimum Alveolar Concentration (MAC): Measures anesthetic potency in vivo.

- Cytotoxicity Assays: HepG2 or primary hepatocyte models assess metabolite-driven toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.